molecular formula C26H36O10 B1253999 Nortrilobolide CAS No. 136051-63-3

Nortrilobolide

Cat. No.: B1253999
CAS No.: 136051-63-3
M. Wt: 508.6 g/mol
InChI Key: WEJWYRUDUWBNIB-YQMCDBNQSA-N
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Description

Nortrilobolide is a pentaoxygenated guaianolide . It’s a natural product that has been studied for its potential as an anticancer agent . The molecular formula of this compound is C26H36O10 .


Synthesis Analysis

The synthesis of this compound involves key reactions such as a one-pot substitution-oxidation reaction of an allylic ester into its corresponding α,β-unsaturated ketone . This innovative approach allows the synthesis of a broad library of novel and valuable penta- and hexaoxygenated guaianolides .


Molecular Structure Analysis

This compound has a complex molecular structure with multiple stereocentres . It was found within a molecular family consisting of 72 close structural analogues .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot substitution-oxidation reaction of an allylic ester into its corresponding α,β-unsaturated ketone . The second process consists of a stereoselective β,α’-acyloxylation of the key intermediate α,β-unsaturated ketone to afford its corresponding acetoxyketone .


Physical and Chemical Properties Analysis

This compound has an average mass of 508.558 Da and a monoisotopic mass of 508.230835 Da . It has 7 defined stereocentres .

Scientific Research Applications

Sustainable Production in Plant Cultures

Nortrilobolide, along with thapsigargin, is a sesquiterpene lactone found in the Mediterranean plant Thapsia garganica L. Its significance lies in its role in inducing apoptosis in mammalian cells. A study by (Quiñonero López et al., 2018) revealed that through a temporary immersion bioreactor system, it is possible to achieve sustainable production of this compound in shoot cultures of Thapsia garganica. This production method enhances thapsigargin and this compound yields, demonstrating a significant advancement in sustainable pharmaceutical production.

Development of Thapsigargin Analogs

This compound has been a critical compound in the synthesis of thapsigargin analogs. (Chu et al., 2018) detail the efficient and scalable syntheses of this compound and thapsigargin, highlighting the importance of these compounds in medicinal research. The study showcases how various natural products and analogs can be prepared from a common building block, offering promising activity profiles for various medicinal applications.

Synthetic Strategies from Natural Sources

In the field of synthetic chemistry, this compound serves as a starting material for the synthesis of complex sesquiterpenes. (Chen & Evans, 2017) developed a concise, efficient, and scalable synthesis of thapsigargin and this compound from (R)-(-)-carvone. Their approach is inspired by nature's carbon-carbon bond formation sequence, which is crucial for constructing a highly functionalized sesquiterpene lactone skeleton.

Functionalization in Anticancer Agents Development

Research by (Doan et al., 2015) on the chemo- and regioselective functionalization of this compound has significant implications for anticancer drug development. Their work involved synthesizing the natural product 2-acetoxytrilobolide by functionalizing this compound, providing an innovative approach for the synthesis of a broad library of novel guaianolides with potential as anticancer agents.

Total Syntheses of Complex Guaianolides

The total synthesis of complex guaianolides like thapsigargin and this compound has been a focus in medicinal chemistry. Studies like (Andrews et al., 2007) demonstrate the synthesis of these natural products, which are crucial for investigating their potential in selective cytotoxicity against tumors, highlighting the significant role this compound plays in this field.

Future Directions

The research performed to develop drugs from related compounds like Thapsigargin has resulted in important scientific discoveries concerning the chemistry, biosynthesis, and biochemistry of sesquiterpene lactones . This could potentially pave the way for future research and development of drugs from Nortrilobolide and similar compounds .

Properties

CAS No.

136051-63-3

Molecular Formula

C26H36O10

Molecular Weight

508.6 g/mol

IUPAC Name

[(3S,3aR,4S,6S,6aS,8R,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-8-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C26H36O10/c1-8-10-19(28)34-18-12-24(6,36-15(5)27)16-11-17(33-22(29)13(3)9-2)14(4)20(16)21-26(18,32)25(7,31)23(30)35-21/h9,16-18,21,31-32H,8,10-12H2,1-7H3/b13-9-/t16-,17+,18-,21-,24-,25+,26+/m0/s1

InChI Key

WEJWYRUDUWBNIB-YQMCDBNQSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1C[C@]([C@H]2C[C@H](C(=C2[C@H]3[C@]1([C@](C(=O)O3)(C)O)O)C)OC(=O)/C(=C\C)/C)(C)OC(=O)C

SMILES

CCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C

Canonical SMILES

CCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C

Synonyms

nortrilobolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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